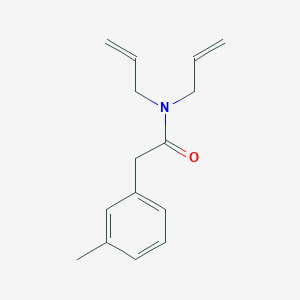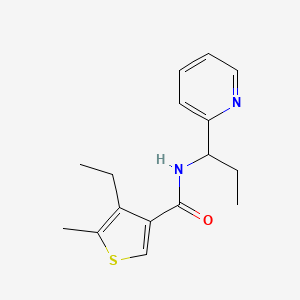![molecular formula C10H10FN3OS2 B5367523 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities such as anticancer, antifungal, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is not yet fully understood. However, several studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by interfering with their cell cycle progression. In addition, it has been suggested that this compound may exert its antifungal and antimicrobial activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the expression of various proteins involved in cell cycle progression, such as cyclin D1 and CDK4. In addition, it has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer, fungal, and bacterial infections. However, one of the limitations of using this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route to minimize its toxicity while maximizing its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. One of the most promising areas of research is the development of new drug formulations based on this compound for the treatment of cancer, fungal, and bacterial infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential toxicity to normal cells. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been reported in several studies. One of the most commonly used methods involves the reaction of 3-fluoro-4-methoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
Aplicaciones Científicas De Investigación
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a potential anticancer agent. Several studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to have antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs to treat fungal and bacterial infections.
Propiedades
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS2/c1-15-8-3-2-6(4-7(8)11)5-16-10-14-13-9(12)17-10/h2-4H,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVRTJPLKMLTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![4-methyl-N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5367474.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5367484.png)
![1-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5367486.png)
![(2S,5R)-2,5-dimethyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5367490.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)

